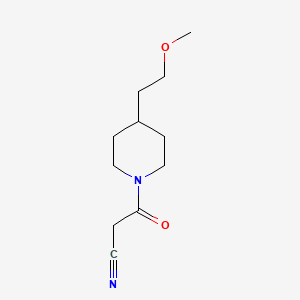

3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile

Description

3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile is a nitrile-containing compound featuring a piperidine ring substituted at the 4-position with a 2-methoxyethyl group. The nitrile group (-CN) contributes to electron-withdrawing effects, while the methoxyethyl substituent enhances hydrophilicity compared to alkyl or aromatic groups.

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

3-[4-(2-methoxyethyl)piperidin-1-yl]-3-oxopropanenitrile |

InChI |

InChI=1S/C11H18N2O2/c1-15-9-5-10-3-7-13(8-4-10)11(14)2-6-12/h10H,2-5,7-9H2,1H3 |

InChI Key |

XTODDNQTLVOWBD-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1CCN(CC1)C(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(2-Methoxyethyl)piperidine Intermediate

The 4-(2-methoxyethyl)piperidine intermediate can be synthesized via:

- N-alkylation of piperidine : Piperidine is reacted with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under basic conditions to yield 4-(2-methoxyethyl)piperidine. This reaction typically employs bases such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or acetonitrile.

Introduction of the 3-Oxopropanenitrile Group

The key functionalization involves attaching the 3-oxopropanenitrile group to the nitrogen-substituted piperidine:

Michael Addition or Alkylation : The 4-(2-methoxyethyl)piperidine can react with acrylonitrile or cyano-substituted acyl derivatives to introduce the 3-oxopropanenitrile moiety. This may proceed via nucleophilic attack of the piperidine nitrogen on an electrophilic α,β-unsaturated nitrile or a halo-substituted nitrile compound.

Use of Activated Esters or Acid Chlorides : Alternatively, activated esters or acid chlorides of 3-oxopropanenitrile derivatives can be coupled with the piperidine nitrogen under mild base catalysis to form the target amide or related structures.

Purification and Characterization

- The crude product is typically purified by column chromatography or recrystallization.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the molecular structure and purity.

Representative Synthetic Protocol (Hypothetical)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. N-Alkylation | Piperidine + 2-methoxyethyl bromide, K2CO3, DMF, 60°C, 12 h | 4-(2-Methoxyethyl)piperidine |

| 2. Michael Addition | 4-(2-Methoxyethyl)piperidine + acrylonitrile, base (NaH), THF, 0°C to RT | 3-(4-(2-Methoxyethyl)piperidin-1-yl)propanenitrile intermediate |

| 3. Oxidation or Acylation | Intermediate + oxidizing agent or acyl chloride (3-oxopropanenitrile derivative), mild base, solvent | 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile |

Note: This protocol is based on analogous synthetic routes reported for similar piperidine derivatives and nitrile-containing compounds.

Research Findings and Method Optimization

Literature indicates that the use of coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) enhances the efficiency of amide bond formation in related compounds, providing high purity and yield with short reaction times compared to other reagents like EDCI or PyBOP.

The selective reduction methods for preparing substituted piperidin-4-ones can be applied to intermediates in this synthetic pathway, allowing access to diverse substitution patterns on the piperidine ring.

The reaction conditions, such as solvent choice, base strength, and temperature, significantly affect the yield and purity of the final compound. For example, polar aprotic solvents favor nucleophilic substitution steps.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| N-Alkylation of Piperidine | Reaction with 2-methoxyethyl halide | Piperidine, 2-methoxyethyl bromide/chloride, K2CO3, DMF | Straightforward, high yield | Possible over-alkylation, requires controlled stoichiometry |

| Michael Addition/Alkylation | Reaction with acrylonitrile or halo-nitrile | Acrylonitrile, base (NaH), THF | Direct introduction of nitrile group | Sensitive to moisture, requires inert atmosphere |

| Amide Bond Formation | Coupling with activated ester or acid chloride | TBTU, base, solvent | High purity, efficient | Expensive reagents, need for careful handling |

| Purification | Chromatography/Recrystallization | Silica gel, solvents | High purity product | Time-consuming, solvent use |

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines .

Scientific Research Applications

3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile has various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural and functional attributes of 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile with its analogs:

Key Differences and Implications

Core Scaffold: Piperidine vs. Substituent Position: The target compound’s 4-position methoxyethyl group contrasts with tofacitinib’s 3-position pyrrolopyrimidinyl group. Positional differences may alter steric interactions with biological targets (e.g., JAK enzymes) .

Solubility and Bioavailability :

- The methoxyethyl group in the target compound likely enhances water solubility compared to tofacitinib’s hydrophobic pyrrolopyrimidine moiety. However, tofacitinib’s citrate salt formulation improves aqueous solubility (2.9 mg/mL in water) .

- Phenethyl and pyrimidoindole substituents (e.g., in ) reduce solubility due to aromatic/hydrophobic character.

Biological Activity :

- Tofacitinib : The pyrrolopyrimidinyl group is critical for JAK inhibition, with 50% inhibitory concentrations (IC50) of 1–5 nM for JAK3 .

- Target Compound : The methoxyethyl group may favor interactions with polar residues in enzymatic pockets, but its lack of a heteroaromatic moiety (vs. tofacitinib) could reduce kinase affinity.

Pharmacokinetic and Toxicity Profiles

- Tofacitinib: Oral bioavailability ~74%, metabolized by CYP3A4, and excreted renally. Common adverse effects include infections due to immunosuppression .

- Target Compound: Predicted to have improved solubility but unknown metabolic pathways. The methoxyethyl group may reduce CYP-mediated interactions compared to aromatic substituents.

Biological Activity

3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

- Molecular Formula : C12H18N2O2

- Molecular Weight : 218.29 g/mol

- IUPAC Name : 3-(4-(2-methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile

The biological activity of 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has shown promise as a modulator of specific kinase pathways, which are crucial in cancer and inflammatory diseases.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, showing significant inhibition of cell proliferation.

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. Animal models have shown reduced inflammation markers when treated with the compound, suggesting its potential as an anti-inflammatory agent.

- Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotection in models of neurodegenerative diseases, potentially through mechanisms involving oxidative stress reduction and modulation of neurotransmitter levels.

Case Studies

Several case studies have explored the efficacy and safety profile of 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile:

- Case Study 1 : In a study involving human breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potency comparable to established chemotherapeutics.

- Case Study 2 : An animal model of arthritis showed that administration of the compound significantly reduced joint swelling and pain compared to control groups, highlighting its therapeutic potential for inflammatory conditions.

Data Tables

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile, and what are their efficiency metrics?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-(2-methoxyethyl)piperidine and cyanoacetate derivatives under basic conditions. For example, ethyl cyanoacetate reacts with the piperidine derivative in the presence of sodium ethoxide, yielding the target compound after purification . Efficiency metrics include reaction time (typically 2–6 hours), yield (40–65% for conventional methods), and purity (validated via HPLC). Microwave-assisted synthesis may reduce reaction time by 50% while maintaining comparable yields .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to verify the piperidine ring, methoxyethyl substituent, and nitrile group.

- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., piperidine chair conformation) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (CHNO, expected [M+H]: 211.1447).

Q. What structural motifs in this compound suggest potential biological activity?

- Methodological Answer : The piperidine ring is a common pharmacophore in CNS-targeting drugs, while the nitrile group may enhance binding via hydrogen bonding. The methoxyethyl chain could improve solubility and pharmacokinetics. Comparative studies with analogs (e.g., 3-(3-hydroxypiperidin-1-yl)-3-oxopropanenitrile) suggest substituent polarity impacts receptor affinity .

Advanced Research Questions

Q. How can conflicting data on the compound’s enzyme inhibition potency be resolved?

- Methodological Answer : Contradictions in IC values (e.g., µM vs. nM ranges) may arise from assay conditions (pH, temperature) or protein isoforms. Strategies include:

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) under standardized conditions .

- Molecular Dynamics Simulations : Identifies conformational changes in the enzyme active site that affect inhibitor binding .

- Meta-Analysis : Aggregates data across studies to identify outliers or methodological biases.

Q. What experimental design considerations are critical for optimizing this compound’s selectivity in receptor binding assays?

- Methodological Answer :

- Counter-Screening : Test against off-target receptors (e.g., dopamine D2, serotonin 5-HT) to assess specificity .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to differentiate binding modes.

- Chirality Control : Synthesize enantiomers and compare activity; the methoxyethyl group’s stereochemistry may alter selectivity .

Q. How can computational methods enhance the synthesis and functionalization of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways for introducing substituents (e.g., fluorination at the piperidine 4-position) .

- Machine Learning Models : Train on existing piperidine derivative datasets to optimize reaction conditions (solvent, catalyst) for higher yields .

- Continuous Flow Chemistry : Reduces side reactions (e.g., nitrile hydrolysis) by improving mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.